molecular formula C28H28N2O2 B11560897 2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11560897
M. Wt: 424.5 g/mol
InChI Key: SIXOYVSDAAXQGG-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a benzyloxy group, a phenyl group, and a diazatricyclodecane core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl compound.

    Cyclization: The benzyloxyphenyl intermediate undergoes cyclization with a suitable reagent to form the diazatricyclodecane core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and substituted phenyl compounds.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The benzyloxy and phenyl groups can interact with hydrophobic pockets in proteins, while the diazatricyclodecane core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Methoxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-[4-(Ethoxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of 2-[4-(Benzyloxy)phenyl]-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its benzyloxy group, which provides distinct hydrophobic interactions and electronic properties compared to similar compounds with different substituents. This can lead to unique biological activities and applications in various fields.

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

5-methyl-7-phenyl-2-(4-phenylmethoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C28H28N2O2/c1-27-17-29-19-28(26(27)31,23-10-6-3-7-11-23)20-30(18-27)25(29)22-12-14-24(15-13-22)32-16-21-8-4-2-5-9-21/h2-15,25H,16-20H2,1H3

InChI Key

SIXOYVSDAAXQGG-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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